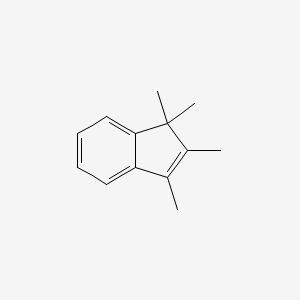

1H-Indene, 1,1,2,3-tetramethyl-

Description

Contextualization within Indene (B144670) Chemical Research

Indene and its derivatives are not merely academic curiosities; they are integral components in materials science and medicinal chemistry. wikipedia.org The core indene structure can be chemically modified in numerous ways, including hydrogenation, oxidation, and polymerization, leading to a diverse range of functionalities. wikipedia.org Research into indene chemistry often focuses on the development of novel synthetic routes to access complex, polysubstituted derivatives and the investigation of how these substitutions impact the molecule's properties and applications.

The introduction of multiple methyl groups onto the indene scaffold, as seen in 1H-Indene, 1,1,2,3-tetramethyl-, significantly influences its electronic and steric properties. This particular substitution pattern, with methyl groups at the 1, 1, 2, and 3 positions, creates a sterically hindered yet reactive molecule. The gem-dimethyl group at the C1 position is a notable feature, known to impart specific conformational constraints. nih.gov The study of such polysubstituted indenes contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Significance of Tetramethylated Indene Scaffolds in Contemporary Organic Synthesis

While research specifically targeting 1H-Indene, 1,1,2,3-tetramethyl- is not extensive, the importance of tetramethylated indene scaffolds can be inferred from the broader context of substituted indenes and the strategic use of methylation in organic synthesis.

The presence of multiple methyl groups can enhance the lipophilicity of the molecule, a property that is often crucial in the design of pharmacologically active compounds. Furthermore, the steric bulk of the methyl groups can direct the regioselectivity of subsequent reactions, allowing for precise control over the synthesis of more complex molecules.

One of the most significant applications of substituted indenes is as ligands in organometallic chemistry. Indenyl ligands, and particularly their substituted derivatives, are crucial in the formation of metallocene catalysts used in olefin polymerization. The substitution pattern on the indenyl ring directly influences the catalytic activity and the properties of the resulting polymer. Although not specifically documented for 1H-Indene, 1,1,2,3-tetramethyl-, tetramethylated indenyl ligands, in general, are explored for their potential to create highly active and selective catalysts. rsc.org

The gem-dimethyl group, a key feature of the target molecule, is a common motif in many natural products and clinically useful drugs. nih.gov Its inclusion can lead to increased potency and selectivity, improved metabolic stability, and reduced toxicity. nih.gov Therefore, tetramethylated indene scaffolds represent a promising area for the development of new therapeutic agents and advanced materials.

Evolution of Indene Synthesis Methodologies Relevant to 1H-Indene, 1,1,2,3-tetramethyl-

The synthesis of polysubstituted indenes has evolved significantly, with numerous methods developed to construct this important carbocyclic framework. These methods can be broadly categorized into cyclization reactions of acyclic precursors and the modification of existing indene or indanone cores.

Friedel-Crafts Alkylation and Acylation: A classical and versatile method for forming the indene ring system is through intramolecular Friedel-Crafts reactions. masterorganicchemistry.com For the synthesis of a tetramethyl-substituted indene, a suitably substituted phenyl-alkane or -alkene could be cyclized in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comyoutube.com The challenge in such reactions often lies in controlling the regioselectivity and avoiding unwanted rearrangements, particularly when dealing with carbocation intermediates. khanacademy.org The evolution of Friedel-Crafts chemistry has seen the development of milder catalysts and more controlled reaction conditions to overcome these limitations. nih.gov

Cyclization of o-Alkynylstyrenes and Related Systems: More modern approaches often involve the transition metal-catalyzed or acid-promoted cyclization of functionalized precursors. For instance, the cyclization of ortho-alkynylstyrenes provides a powerful route to a variety of substituted indenes. chemnet.com By choosing the appropriate catalyst and starting materials, a high degree of control over the substitution pattern of the final product can be achieved. Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes also represents an efficient method for synthesizing substituted indenes under mild conditions. nih.gov

Modifications of Indanone Precursors: Another common strategy involves the derivatization of a pre-formed indanone ring. For example, a tetramethyl-substituted indanone could serve as a precursor to 1H-Indene, 1,1,2,3-tetramethyl-. The synthesis of such a precursor could be achieved through established methods, followed by reactions to introduce the double bond at the desired position.

While a specific, optimized synthesis for 1H-Indene, 1,1,2,3-tetramethyl- is not prominently reported in the literature, the application and adaptation of these established methodologies would be the logical approach for its preparation.

An in-depth exploration of the synthetic pathways leading to 1H-Indene, 1,1,2,3-tetramethyl- and its structurally related analogs reveals a variety of sophisticated chemical strategies. These methods, primarily centered around the formation of the core indene structure, leverage transition-metal catalysis and acid-mediated cyclizations to construct the requisite five-membered ring fused to a benzene (B151609) ring. This article focuses exclusively on the direct synthetic routes and tandem reaction sequences that yield these specific tetramethylated indene core structures.

Structure

3D Structure

Properties

CAS No. |

4705-87-7 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1,1,2,3-tetramethylindene |

InChI |

InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8H,1-4H3 |

InChI Key |

MFCOLCVAKOVUEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=CC=CC=C12)(C)C)C |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 1h Indene, 1,1,2,3 Tetramethyl and Analogous Transformations

Elucidation of Reaction Mechanisms

The intricate dance of electrons and atoms in chemical reactions is central to understanding and manipulating organic molecules. For 1H-Indene, 1,1,2,3-tetramethyl-, and its derivatives, a variety of mechanistic pathways govern their formation and reactivity.

Cyclization Mechanisms (e.g., 1,5-Hydrogen Shifts, Metal-Vinylidene Intermediates)

The formation of the indene (B144670) core often proceeds through elegant cyclization reactions. A prominent mechanism involves the metal-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org In this process, a metal catalyst, such as a ruthenium complex, initially reacts with the alkyne to form a metal-vinylidene intermediate. organic-chemistry.orgnih.gov This highly reactive species then undergoes a 1,5-hydrogen shift, where a hydrogen atom from the benzylic position of the alkyl group migrates to the vinylidene carbon, leading to the formation of the five-membered ring of the indene system. organic-chemistry.org

Another pathway involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable alkynophilic metal salts like PtCl₂. organic-chemistry.org In these reactions, electrophilically activated alkynes are intercepted by benzylic C-H bonds. organic-chemistry.org The mechanism is believed to proceed through the formation of a metal-vinylidene intermediate. nih.gov Evidence for these intermediates has been gathered through detailed studies of substrate scope and isotopic labeling. nih.govnih.gov

| Mechanism Component | Description | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| 1,5-Hydrogen Shift | An intramolecular migration of a hydrogen atom across a five-atom system, often a key step in the cyclization to form the indene ring. wikipedia.orgucla.edu This is a type of sigmatropic reaction. wikipedia.orgucla.edu | Ruthenium complexes organic-chemistry.org | organic-chemistry.orgwikipedia.orgucla.edu |

| Metal-Vinylidene Intermediate | A reactive species formed by the interaction of a metal catalyst with an alkyne, which is a precursor to the cyclization event. nih.govacs.org | TpRuPPh₃(CH₃CN)₂PF₆ organic-chemistry.org | organic-chemistry.orgnih.govacs.org |

| Cycloisomerization | An intramolecular reaction where an acyclic or cyclic precursor is converted into a cyclic isomer, in this case, forming the indene system. organic-chemistry.org | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ organic-chemistry.org | organic-chemistry.org |

Mechanistic Pathways of Oxidation Reactions

The oxidation of indene derivatives can proceed through various pathways, depending on the oxidant and reaction conditions. For instance, the atmospheric oxidation of indene initiated by hydroxyl (OH) radicals in the presence of oxygen (O₂) and nitrogen oxides (NO) has been studied computationally. nih.gov This process leads to the formation of various oxygenated products, including hydroxyindene and indenone. nih.gov The reaction is initiated by the addition of the OH radical to the indene molecule, followed by a series of radical reactions. nih.gov

Enzymatic oxidation of related compounds like tetramethyl-p-phenylenediamine (TMPD) has also been investigated, highlighting the role of cytochrome oxidases in the electron transport chain. nih.govresearchgate.net While not directly on 1H-indene, 1,1,2,3-tetramethyl-, these studies provide insights into the potential for biological oxidation mechanisms. The oxidation of alkenes to diols using osmium tetroxide is another relevant transformation. youtube.comyoutube.com The mechanism involves the formation of a cyclic osmate ester intermediate, which upon hydrolysis yields a cis-diol. youtube.com This syn-addition is a key stereochemical feature of the reaction. youtube.com

Mechanistic Pathways of Reduction Reactions (e.g., Hydride Transfer, Hydrogenation of Unsaturated Bonds)

The reduction of indene derivatives can be achieved through methods like catalytic hydrogenation or hydride transfer. Catalytic hydrogenation typically involves the use of a metal catalyst (e.g., platinum, palladium) and hydrogen gas to saturate the double bonds in the five-membered ring.

Hydride transfer reactions offer another route for reduction. acs.org These reactions involve the transfer of a hydride ion (H⁻) from a donor molecule to the indene derivative. fiveable.memasterorganicchemistry.com For example, a plausible mechanism for the reduction of certain intermediates involves an acid-base reaction step followed by a hydride transfer. acs.org The stability of the resulting carbocation plays a crucial role in these rearrangements. masterorganicchemistry.combyjus.com

Electrophilic Substitution Mechanisms on the Aromatic Ring System

The benzene (B151609) ring of the indene system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.combyjus.com The mechanism of EAS proceeds in two main steps. masterorganicchemistry.comchemistrysteps.com First, the aromatic ring, acting as a nucleophile, attacks an electrophile (E⁺). masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comchemistrysteps.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically requiring a Lewis acid catalyst like FeBr₃ or FeCl₃. byjus.comlibretexts.org

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. byjus.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. byjus.com

The regioselectivity of these substitutions on the indene ring system is influenced by the directing effects of the existing substituents.

Rearrangement Mechanisms in Indene Derivative Synthesis

The synthesis of indene derivatives can sometimes be accompanied by skeletal rearrangements. These rearrangements often involve the migration of an alkyl or aryl group to an adjacent electron-deficient center, typically a carbocation. One of the most well-known types of rearrangement is the Wagner-Meerwein rearrangement. byjus.com Such rearrangements can occur under acidic conditions where a carbocation is formed.

For example, in the pinacol (B44631) rearrangement, a 1,2-diol rearranges to a ketone under acidic conditions. libretexts.org The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of an alkyl or aryl group to the carbocation center, driven by the formation of a more stable oxonium ion, leads to the rearranged product. libretexts.org While not a direct synthesis of indene, the principles of these rearrangements are applicable to understanding potential side reactions or designing synthetic routes involving carbocationic intermediates.

Isomerization Mechanisms (e.g., O-Acyl Shifts, -Hydride Shifts in Indene Derivatives)

Indene derivatives can undergo various isomerization reactions, leading to constitutional isomers or stereoisomers.

Acyl Shifts: 1-Acylindenes have been shown to undergo thermal rearrangement to the corresponding 2-acylindenes. rsc.org This transformation is believed to proceed through the formation of a 2H-indene intermediate. rsc.org The mechanism involves a organic-chemistry.orgmasterorganicchemistry.com-sigmatropic shift of the acyl group. The migratory aptitude of different acyl groups has been studied, revealing that groups like formyl and acetyl migrate more readily than ester groups. rsc.org

Hydride Shifts: Hydride shifts are common intramolecular rearrangements in carbocation chemistry. fiveable.mebyjus.com A hydrogen atom with its pair of electrons migrates to an adjacent carbocationic center, resulting in the formation of a more stable carbocation. masterorganicchemistry.combyjus.com These shifts are classified based on the number of atoms separating the origin and destination of the migrating hydride, such as organic-chemistry.orgnih.gov, organic-chemistry.orgnih.gov, or organic-chemistry.orgmasterorganicchemistry.com shifts. openochem.org In the context of indenes, hydride shifts can lead to the isomerization of the double bond within the five-membered ring or rearrangements of the carbon skeleton if a carbocation is formed as an intermediate. frontiersin.org For instance, a organic-chemistry.orgmasterorganicchemistry.com-hydrogen shift is a pericyclic reaction that proceeds suprafacially in a concerted manner. wikipedia.orgacs.orgyoutube.com

| Isomerization Type | General Mechanism | Key Intermediate/Transition State | Driving Force | Reference |

|---|---|---|---|---|

| O-Acyl Shift | Thermal organic-chemistry.orgmasterorganicchemistry.com-sigmatropic rearrangement of an acyl group from the 1-position to the 2-position. | 2H-Indene intermediate | Formation of a more stable conjugated system. | rsc.org |

| Hydride Shift | Intramolecular migration of a hydride ion (H⁻) to an adjacent electron-deficient center. | Carbocation intermediate | Formation of a more stable (e.g., tertiary vs. secondary) carbocation. | fiveable.memasterorganicchemistry.combyjus.com |

Catalytic Mechanistic Investigations

The synthesis of indenes, a core structural motif in many natural products and materials, is often accomplished through transition metal catalysis. thieme-connect.com These catalytic systems provide efficient and selective pathways for constructing the indene core from readily available starting materials. Mechanistic investigations reveal a diverse array of reaction pathways, intermediates, and controlling factors that are highly dependent on the choice of metal, ligands, and substrates.

Transition metals are central to modern indene synthesis, with each metal offering unique reactivity profiles for activating substrates and promoting cyclization.

Ruthenium (Ru): Ruthenium catalysts are effective in the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org One proposed mechanism involves the formation of a metal-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift to yield the indene product. organic-chemistry.org For instance, the complex TpRuPPh₃(CH₃CN)₂PF₆ has been shown to catalyze this transformation effectively. organic-chemistry.org Other ruthenium catalysts, such as [RuCl₂(CO)₃]₂, are also active for this type of cycloisomerization. organic-chemistry.org In some cases, ruthenium-catalyzed oxidative annulation proceeds through a six-membered ruthenacycle intermediate, which forms after the elimination of a small molecule like acetic acid. nih.gov

Gold (Au): Gold catalysis, particularly with Au(I) complexes, has become a powerful tool for synthesizing complex cyclic molecules due to gold's high π-acidity. acs.orgnih.gov Gold catalysts activate alkynes towards nucleophilic attack. acs.orgrsc.org A common pathway in indene synthesis is the 5-endo-dig cyclization of enynes. rsc.orgacs.org For example, in the reaction of o-(alkynyl)styrenes, the gold catalyst activates the alkyne, allowing the alkene to attack in a 5-endo-dig fashion, leading to a key cyclopropyl (B3062369) gold carbene intermediate. nih.govacs.org This intermediate can then evolve to the final indene product. nih.gov

Palladium (Pd): Palladium-catalyzed reactions offer versatile routes to indenes. One plausible mechanism begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an aryl palladium intermediate. acs.org This is followed by cyclopalladation with a nearby C-H bond, insertion of another reactant molecule like an isocyanide, and finally, reductive elimination to furnish the indene derivative. acs.org Heck-type cross-coupling reactions of indenes with iodoarenes can also be catalyzed by palladium, where the outcome depends on the mode of insertion into the palladium-aryl bond. mdpi.com Additionally, palladium can catalyze the carboannulation of substrates like propargylic carbonates with organozinc compounds to form indenes under mild conditions. rsc.org

Iron (Fe): As an abundant and environmentally benign metal, iron has gained traction as a catalyst for indene synthesis. thieme-connect.com Iron(III) chloride (FeCl₃) can catalyze the reaction between N-benzylic sulfonamides and internal alkynes, proceeding through a benzyl (B1604629) cation intermediate to afford indenes with high regioselectivity. organic-chemistry.org Another approach uses reduced iron species, generated from FeCl₂ and magnesium, to facilitate a 5-endo-dig cyclization. acs.org This process is thought to involve a carbon radical complexed to an iron(I) center. acs.org

The ligands coordinated to a transition metal center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity, selectivity, and stability. acs.org By systematically altering the steric and electronic properties of ligands, chemists can fine-tune reaction outcomes. acs.orgnih.gov

A prominent example of ligand influence is the "indenyl effect". nih.gov Transition-metal indenyl complexes often show enhanced reactivity in catalytic reactions compared to their cyclopentadienyl (B1206354) (Cp) analogues. nih.govrsc.org This acceleration is attributed to the ability of the indenyl ligand to undergo ring slippage (from η⁵ to η³ coordination), which can open up a coordination site on the metal and facilitate substrate binding or subsequent reaction steps. nih.gov In some asymmetric reactions, switching from a chiral Cp ligand to a chiral indenyl ligand has been shown to completely reverse the diastereoselectivity of the product. nih.gov The introduction of a substituent on the indenyl ligand itself, such as in [RuCl(η⁵-3-phenylindenyl)(PPh₃)₂], can further enhance catalytic activity compared to the unsubstituted indenyl complex. rsc.org

Beyond the indenyl ligand, other ligand classes are vital for controlling indene synthesis. The electronic and steric properties of phosphine (B1218219) and nitrogen-based ligands can dictate regioselectivity. nih.gov For instance, computational studies on hydrosilylation reactions have shown that phosphine ligands may favor linear products due to stronger orbital and electrostatic interactions, even with increased steric repulsion, while certain nitrogen-based ligands lead to branched products. nih.gov In gold catalysis, the use of chiral dinuclear gold(I) complexes bearing specific biphenyl-based phosphine ligands (like (S)-3,5-xylyl-MeO-biphep) has enabled enantioselective cycloisomerization reactions. acs.org The design of air- and moisture-stable catalysts has also been achieved through ligand design, such as a ruthenium catalyst featuring a mixed sphere of robust pivalate (B1233124) ligands for protection and a highly labile water ligand to ensure high reactivity. youtube.com

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in organic synthesis. For indene derivatives, which can possess multiple stereocenters, achieving high stereoselectivity is essential for applications in medicine and materials science.

The primary strategy for achieving stereocontrol in catalytic indene synthesis is the use of chiral catalysts. This is most commonly accomplished by employing a transition metal complex bearing chiral ligands. acs.orgacs.org These ligands create a chiral environment around the metal center, which can differentiate between prochiral faces of a substrate or competing transition states, leading to the preferential formation of one enantiomer or diastereomer over another. For example, enantioselective cycloisomerization of 2-alkynylstyrenes has been achieved using a chiral dinuclear gold(I) catalyst. acs.org Similarly, enantioselective versions of gold-catalyzed cascade reactions have been explored using gold(I) complexes with chiral ligands to produce polycyclic indene structures. nih.govacs.org

Another powerful strategy is substrate control, where existing stereochemistry within the starting material directs the stereochemical outcome of a new stereocenter being formed. youtube.com A related approach is auxiliary control, where a chiral group (an auxiliary) is temporarily attached to the substrate. youtube.com This auxiliary group directs the stereochemical course of the reaction and is then cleaved from the product, having served its purpose. youtube.com These strategies allow for the synthesis of specific stereoisomers of functionalized indenes. nih.gov

Steric and Electronic Effects Governing Reactivity and Regioselectivity

The outcome of a chemical reaction, particularly its rate (reactivity) and the orientation of bond formation (regioselectivity), is fundamentally governed by the steric and electronic properties of the reacting molecules.

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, can significantly influence the regioselectivity of indene formation. In reactions involving the addition of a reagent to an alkyne, the size of the substituents on the alkyne can dictate which side of the molecule is more accessible. For example, in a rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to form indenes, the regioselectivity was found to be dependent on the steric nature of the alkyne's substituents. organic-chemistry.org Larger groups will direct the incoming catalyst or reactant to the less hindered position, thereby controlling the final structure of the substituted indene.

Electronic Effects: The distribution of electrons in the substrates plays a critical role in directing cyclization reactions. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring of a precursor can alter the nucleophilicity of different positions, thereby favoring one cyclization pathway over another. beilstein-journals.org For instance, in analogous intramolecular cyclizations of substituted indoles, the absence of an EDG on the benzene ring promotes cyclization at the C3 position. beilstein-journals.org Conversely, the presence of an EDG can increase the electron density at other positions, favoring C5 cyclization. beilstein-journals.org Decreasing the nucleophilicity at one position by using an EWG can similarly favor cyclization at an alternative site. beilstein-journals.org These principles are directly applicable to the regioselective synthesis of indenes, where the electronic nature of substituents on the aryl precursor can be used to guide the ring-closing step to the desired carbon atom.

Computational and Theoretical Investigations of 1h Indene, 1,1,2,3 Tetramethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the properties of molecular systems. These methods are used to predict a wide range of characteristics, from reaction energetics to electronic structure. alrasheedcol.edu.iq

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in mapping out reaction pathways. A reaction pathway represents the energetic landscape that connects reactants to products. A key feature of this landscape is the transition state, which is the highest energy point along the reaction coordinate. Identifying the transition state is crucial as it represents the energy barrier that must be overcome for the reaction to proceed.

For 1H-Indene, 1,1,2,3-tetramethyl-, DFT calculations can be employed to study various potential reactions, such as isomerization, addition, or rearrangement reactions. The process involves proposing a plausible reaction mechanism and then using DFT to calculate the energies of the reactant(s), product(s), and any intermediate and transition state structures. The geometry of the transition state is optimized to find the saddle point on the potential energy surface. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Hypothetical Reaction Pathway Analysis:

A potential area of investigation for 1H-Indene, 1,1,2,3-tetramethyl- could be its isomerization to other tetramethylindene isomers. DFT calculations would help in identifying the transition states for the methyl group migrations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | 1H-Indene, 1,1,2,3-tetramethyl- | 0.0 |

| TS1 | Transition state for alrasheedcol.edu.iqstudymind.co.uk-methyl shift | Hypothetically +35.5 |

| Intermediate | Isomeric carbocation | Hypothetically +15.2 |

| TS2 | Transition state for deprotonation | Hypothetically +5.0 |

| Product | Isomeric tetramethylindene | Hypothetically -5.8 |

This table presents hypothetical data for illustrative purposes.

Once the energies of the reactants and the transition state are determined, the activation energy (Ea) for a reaction can be calculated. savemyexams.com The activation energy is the minimum energy required to initiate a chemical reaction. thenational.academy It is the difference in energy between the transition state and the reactants. savemyexams.comyoutube.com

A reaction profile is a graph that illustrates the energy changes that occur during a chemical reaction. studymind.co.ukthenational.academy It plots the potential energy of the system against the reaction coordinate. The profile shows the relative energies of the reactants, products, and the transition state. savemyexams.com A lower activation energy implies a faster reaction rate, as more molecules will have sufficient energy to overcome the energy barrier. thenational.academy

Hypothetical Reaction Profile for an Isomerization Reaction:

For a hypothetical isomerization of 1H-Indene, 1,1,2,3-tetramethyl-, the reaction profile would show the energy of the initial isomer, the energy of the transition state for methyl migration, and the energy of the final isomer.

| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) | Enthalpy Change (ΔH) (kcal/mol) |

| Step 1: Reactant to Intermediate | Hypothetically 35.5 | Hypothetically +15.2 |

| Step 2: Intermediate to Product | Hypothetically 10.2 | Hypothetically -21.0 |

| Overall Reaction | Hypothetically 35.5 | Hypothetically -5.8 |

This table presents hypothetical data for illustrative purposes.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us These different arrangements are called conformers or rotamers. The energetic stability of a molecule is dependent on its conformation, with some conformers being more stable (lower in energy) than others.

Hypothetical Conformational Analysis:

A computational study could identify several low-energy conformers of 1H-Indene, 1,1,2,3-tetramethyl-, differing in the rotational positions of the methyl groups.

| Conformer | Description of Methyl Group Orientations | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Staggered arrangement to minimize steric clash | 0.0 | 75% |

| B | Eclipsed interaction between two methyls | Hypothetically +1.5 | 20% |

| C | Multiple eclipsed interactions | Hypothetically +3.0 | 5% |

This table presents hypothetical data for illustrative purposes.

The electronic structure of a molecule describes the arrangement and energy of its electrons. Key parameters in electronic structure characterization include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Hypothetical Electronic Properties:

| Property | Calculated Value |

| HOMO Energy | Hypothetically -6.5 eV |

| LUMO Energy | Hypothetically -1.2 eV |

| HOMO-LUMO Gap | Hypothetically 5.3 eV |

| Dipole Moment | Hypothetically 0.8 Debye |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying large and complex systems.

Steric hindrance is the effect on chemical reactions caused by the spatial arrangement of atoms. In 1H-Indene, 1,1,2,3-tetramethyl-, the four methyl groups can significantly influence its reactivity by sterically blocking potential reaction sites.

Molecular modeling techniques can be used to visualize the three-dimensional structure of the molecule and to quantify the steric bulk around different atoms. By analyzing the molecular surface, it is possible to identify regions that are more or less accessible to an approaching reactant. For instance, the presence of the gem-dimethyl group at the 1-position and the adjacent methyl groups at the 2- and 3-positions would likely hinder nucleophilic attack at the indene (B144670) ring system. Computational models can simulate the approach of a reactant and calculate the energetic penalty associated with steric repulsion, thereby providing a quantitative assessment of steric effects on reactivity.

Prediction and Rationalization of Regioselectivity

The regioselectivity of chemical reactions involving substituted indenes is a critical aspect that can be elucidated through computational methods. Density Functional Theory (DFT) is a prominent computational tool used to investigate reaction mechanisms and predict the preferred orientation of reactants. By calculating the energies of possible transition states and intermediates, researchers can determine the most likely reaction pathway and, consequently, the regioselectivity.

For a hypothetical reaction involving 1H-Indene, 1,1,2,3-tetramethyl-, computational chemists would model the interaction of the indene with a given reactant. The methyl groups at the 1,1,2, and 3 positions would exert significant steric and electronic influences. These effects would be quantified by calculating various molecular properties.

Key aspects that would be investigated include:

Steric Hindrance: The bulky tetramethyl substitution would create significant steric hindrance, influencing the approach of a reactant. The accessibility of different positions on the indene ring would be a primary determinant of regioselectivity.

Electronic Effects: The electron-donating nature of the methyl groups would alter the electron density distribution within the molecule. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the most nucleophilic and electrophilic sites, thereby predicting the preferred sites of attack for different types of reagents.

Transition State Analysis: By mapping the potential energy surface of the reaction, the transition state structures for all possible regioisomeric products would be located and their energies calculated. The transition state with the lowest activation energy would correspond to the major product, thus explaining the observed or predicted regioselectivity.

While no specific data tables for the regioselectivity of 1H-Indene, 1,1,2,3-tetramethyl- are available, the general principles of computational analysis of regioselectivity in similar systems provide a framework for its potential behavior.

Structure-Reactivity Relationship Studies Utilizing Computational Descriptors

The relationship between the structure of 1H-Indene, 1,1,2,3-tetramethyl- and its reactivity can be systematically studied using a variety of computational descriptors. These descriptors are numerical values derived from the computed molecular structure and electronic properties, which can be correlated with experimental reactivity data.

Commonly used computational descriptors include:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule. Examples include:

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests higher reactivity towards electrophiles.

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates greater reactivity towards nucleophiles.

Hardness (η) and Softness (S): These concepts from Hard and Soft Acids and Bases (HSAB) theory can predict the nature of interactions.

Fukui Functions: These indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Atomic Charges: The distribution of charge on the atoms can highlight reactive centers.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity and branching. They can be correlated with physical properties and biological activity.

Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, which are crucial for understanding steric effects on reactivity.

The following table illustrates hypothetical computational descriptor data for 1H-Indene, 1,1,2,3-tetramethyl- and how it might compare to a related, less substituted indene. Such a comparison would highlight the electronic and steric effects of the tetramethyl substitution.

| Computational Descriptor | 1H-Indene, 1,1,2,3-tetramethyl- (Hypothetical) | 1H-Indene (Reference) | Interpretation of the Effect of Tetramethyl Substitution |

| Ionization Potential (eV) | 7.8 | 8.1 | The lower IP suggests increased electron-donating character and higher reactivity towards electrophiles due to the methyl groups. |

| Electron Affinity (eV) | 0.5 | 0.7 | The lower EA indicates a reduced ability to accept electrons. |

| Global Hardness (η) | 3.65 | 3.7 | A slightly lower hardness value suggests it is a softer molecule, influencing its interaction with other soft or hard reagents. |

| Dipole Moment (Debye) | 0.6 | 0.4 | The increased dipole moment reflects the asymmetry introduced by the methyl groups, potentially affecting its solubility and intermolecular interactions. |

By establishing quantitative structure-reactivity relationships (QSRR), these computational descriptors can be used to predict the reactivity of 1H-Indene, 1,1,2,3-tetramethyl- in various chemical transformations without the need for extensive experimental work.

Applications of 1h Indene, 1,1,2,3 Tetramethyl in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The utility of the indene (B144670) scaffold as a foundational structure in organic synthesis is well-established. Chemists utilize the indene framework to construct more complex molecules, including polycyclic and heterocyclic systems. General methods for the synthesis of functionalized indene derivatives often involve reactions such as metal-catalyzed cyclizations, annulations, and various coupling reactions. organic-chemistry.org

Precursor for Polycyclic Aromatic and Heteroaromatic Compounds

While indene itself is a known precursor to polycyclic aromatic hydrocarbons (PAHs), specific examples detailing the conversion of 1H-Indene, 1,1,2,3-tetramethyl- into larger aromatic systems are not prominent in the current body of scientific literature. The formation of PAHs is a significant area of research, particularly in combustion chemistry and astrophysics, where indene has been identified as a key intermediate. mit.eduresearchgate.net Theoretical studies often model the growth of PAHs from smaller molecules, but specific experimental pathways starting from 1H-Indene, 1,1,2,3-tetramethyl- are not described.

Synthesis of Diversely Functionalized Indene and Indane Derivatives

The synthesis of functionalized indene and its saturated analog, indane, is a field rich with diverse methodologies. organic-chemistry.orgmdpi.com These methods allow for the introduction of a wide array of functional groups onto the indene core, paving the way for new materials and pharmacologically active molecules. For instance, various catalytic systems have been developed to facilitate the construction of substituted indenes from readily available starting materials. organic-chemistry.org However, specific research that details the further functionalization of 1H-Indene, 1,1,2,3-tetramethyl- is conspicuously absent, distinguishing it from other more studied isomers.

Role in Advanced Materials Science

Indene and its derivatives are valuable in materials science, contributing to the development of polymers and functional materials. Their rigid, planar structure, combined with the potential for functionalization, makes them attractive building blocks for materials with tailored electronic and optical properties.

Development of Novel Functional Materials

The incorporation of indene units into larger molecular architectures is a strategy for creating novel functional materials. For example, derivatives of indane-1,3-dione are used in applications ranging from bioimaging to electronics. mdpi.com Research into controlling the crystal structures of PAHs to create high-performance molecular semiconductors has also been a focus, although these studies typically involve larger aromatic systems or different substitution patterns. rsc.org There is no specific mention in the available literature of 1H-Indene, 1,1,2,3-tetramethyl- being used in the development of such materials.

Polymerization Studies Involving Indene and its Derivatives

The polymerization of indene has been investigated under various conditions to produce polyindene, a thermoplastic polymer. These studies are crucial for understanding polymerization mechanisms and controlling polymer properties.

| Parameter | Radiation Polymerization in Bulk | TCE Sensitized Radiation-Induced Polymerization |

| Monomer | Indene | Indene |

| Polymer Yield | Lower | Higher |

| Polymerization Kinetics | Slower | Faster |

| Radiation Chemical Yield (Gp) | Decreases with dose | Increases with dose |

| Polymer Molecular Weight | ~5000 Da | 1300–2000 Da |

| Data derived from studies on the unsubstituted indene monomer. mdpi.com |

Incorporation of Indene-Derived Spiro-Compounds into Polycarbonates (e.g., 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol)

A significant application of indene derivatives in materials science is in the synthesis of high-performance polymers such as polycarbonates. Polycarbonates are typically synthesized through the condensation reaction of a diol with a carbonyl source, such as phosgene (B1210022) or, in more modern, greener approaches, diphenyl carbonate or even directly from CO2. nih.govrsc.orgresearchgate.net The properties of the resulting polycarbonate are heavily dependent on the structure of the diol monomer.

Indene-derived spiro-compounds, such as 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol, are of particular interest as diol monomers. nih.govtcichemicals.comchemspider.com The rigid, bulky, and non-planar spirobiindane structure can impart unique characteristics to the polymer backbone. Incorporating this diol into a polycarbonate chain can enhance the polymer's thermal stability, increase its glass transition temperature (Tg), and improve its mechanical strength due to the restricted rotational freedom of the polymer chains. Furthermore, the hydrolytic stability of polycarbonates is associated with the rigidity of the polymer chains and low water permeability, properties that can be conferred by robust monomers like spirobiindane diol. mdpi.com

The synthesis of polycarbonates from diols can be achieved via several routes, including transesterification with dimethyl carbonate or direct polymerization with CO2 using catalysts like CeO2. rsc.orgresearchgate.net Although specific polymerization data for 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol is not detailed in the provided results, its bifunctional diol nature makes it a prime candidate for these established polymerization methodologies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H24O2 | nih.gov |

| Molecular Weight | 308.4 g/mol | nih.gov |

| CAS Number | 1568-80-5 | nih.gov |

| Appearance | Powder to crystal | chemicalbook.com |

| Synonyms | 6,6'-Dihydroxy-3,3,3',3'-tetramethyl-1,1'-spirobiindane | tcichemicals.com |

Applications in Electron-Transporting Materials

Organic semiconductors are the foundation of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices relies on efficient electron-transporting and hole-transporting materials. Aromatic hydrocarbons are fundamental structural motifs in these materials. However, there is limited specific information available detailing the use of 1H-Indene, 1,1,2,3-tetramethyl- as an electron-transporting material. Typically, effective electron-transporting materials possess electron-deficient aromatic cores or are functionalized with electron-withdrawing groups to facilitate the acceptance and transport of electrons. While the indene system provides a rigid carbocyclic framework, the simple tetramethyl substitution does not inherently create the electronic properties required for efficient electron transport.

Ligand Precursors in Organometallic Chemistry and Catalysis

One of the most significant roles of substituted indenes in modern chemistry is as precursors to ligands for organometallic complexes, which are widely used as catalysts. nih.gov

Indenyl and Substituted Cyclopentadienyl (B1206354) Ligands

The indene molecule is structurally related to cyclopentadiene. Upon deprotonation of the five-membered ring, it forms the indenyl anion, which is aromatic and isoelectronic with the cyclopentadienyl (Cp) anion. This makes the indenyl ligand a versatile substitute for the ubiquitous Cp ligand in organometallic chemistry. Substituted indenes, such as 1H-Indene, 1,1,2,3-tetramethyl-, can be deprotonated using strong bases like butyllithium (B86547) to generate the corresponding substituted indenyl anion. youtube.com This anion can then be reacted with metal halides to form a wide range of organometallic complexes. libretexts.org The methyl groups on the indene framework provide increased steric bulk and alter the electronic properties of the ligand, which can be used to tune the stability, reactivity, and selectivity of the resulting metal complex. libretexts.org

Synthesis and Reactivity of Organometallic Complexes Featuring Indene Moieties

The synthesis of organometallic complexes with indenyl ligands typically involves the reaction of a metal halide with an alkali metal salt of the indenyl anion (e.g., indenyl lithium). libretexts.org This process, known as salt metathesis, is a standard method for forming metal-carbon bonds. youtube.com

A key feature of the indenyl ligand that distinguishes it from the Cp ligand is the "indenyl effect." This refers to the ability of the indenyl ligand to undergo a haptotropic rearrangement from an η⁵-coordination (where all five atoms of the cyclopentadienyl part of the ring are bonded to the metal) to an η³-coordination (where only three atoms are bonded, in an allyl-like fashion). This slip-page creates a vacant coordination site on the metal center, facilitating associative substitution reactions and enhancing the catalytic activity of the complex compared to its more stable Cp analogue.

Application in Metallocene Catalyst Systems

Metallocenes are sandwich compounds consisting of a central metal atom bonded between two cyclopentadienyl-type ligands. Zirconium-based metallocenes are famous as catalysts for olefin polymerization, producing polymers like polyethylene (B3416737) and polypropylene (B1209903) with highly controlled microstructures.

Future Directions in Academic Research on 1h Indene, 1,1,2,3 Tetramethyl

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is a cornerstone of chemical research. For 1H-Indene, 1,1,2,3-tetramethyl-, future work should focus on moving beyond classical methods to more sophisticated and sustainable approaches.

A key area for exploration is the use of transition-metal-catalyzed reactions. Methodologies such as cobalt-catalyzed metalloradical activation of ortho-cinnamyl N-tosyl hydrazones have shown promise for the synthesis of substituted 1H-indenes and could be adapted for the specific synthesis of the 1,1,2,3-tetramethyl isomer. scispace.com The development of catalysts that can control the regioselectivity of methylation on the indene (B144670) core would be a significant advancement.

Furthermore, research into one-pot synthesis procedures could offer a more streamlined and atom-economical approach. For instance, procedures developed for other polysubstituted indenes, such as the one-pot synthesis of 2,3,4,5,6,7-hexamethyl-2,3-dihydro-1H-inden-1-one from tiglic acid, could serve as a conceptual blueprint. jku.at Adapting such multi-step sequences to yield 1H-Indene, 1,1,2,3-tetramethyl- would be a valuable contribution.

Future synthetic research could be guided by the following objectives:

High Regioselectivity: Developing methods that precisely install the four methyl groups at the 1, 1, 2, and 3 positions.

Stereoselectivity: Investigating the potential for enantioselective synthesis, which would be crucial for applications in asymmetric catalysis and medicinal chemistry.

Process Efficiency: Optimizing reaction conditions to improve yields, reduce reaction times, and utilize environmentally benign reagents and solvents.

Development of Advanced Catalytic Systems for Highly Selective Chemical Transformations

The unique electronic and steric properties of the indenyl ligand, a deprotonated form of indene, have been harnessed in various catalytic systems. Future research should explore the potential of 1H-Indene, 1,1,2,3-tetramethyl- as a ligand precursor for novel catalysts. The presence of four methyl groups could significantly influence the catalytic activity and selectivity of the resulting metal complexes.

A primary focus should be on creating and characterizing transition-metal complexes of the 1,1,2,3-tetramethylindenyl ligand. These complexes could then be screened for their efficacy in a range of catalytic transformations, including:

Polymerization: Building on the known applications of indenyl-based catalysts in olefin polymerization.

C-H Activation: Investigating the potential for these complexes to catalyze the functionalization of unactivated C-H bonds, a highly sought-after transformation in organic synthesis. jku.at

Asymmetric Catalysis: Exploring the use of chiral versions of these ligands in enantioselective reactions.

The development of multi-site phase transfer catalysts based on the indene scaffold is another promising avenue. researchgate.net A catalyst incorporating the 1H-Indene, 1,1,2,3-tetramethyl- moiety could exhibit unique reactivity in phase-transfer reactions.

| Potential Catalytic Application | Key Research Objective |

| Olefin Polymerization | Investigate the influence of the tetramethyl substitution pattern on polymer properties. |

| C-H Activation/Functionalization | Design catalysts for selective functionalization of complex molecules. |

| Asymmetric Hydrogenation | Develop chiral catalysts for the synthesis of enantiomerically pure compounds. |

| Cross-Coupling Reactions | Explore the utility of these ligands in forming new carbon-carbon and carbon-heteroatom bonds. |

Deeper Mechanistic Elucidations through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. For 1H-Indene, 1,1,2,3-tetramethyl-, future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of its formation and subsequent reactions.

Experimental approaches could include:

Kinetic Studies: To determine reaction rates and the influence of various parameters on the reaction pathway. researchgate.net

Isotope Labeling Studies: To trace the movement of atoms and gain insight into bond-breaking and bond-forming steps.

Spectroscopic Characterization of Intermediates: Utilizing techniques like NMR and EPR to identify and characterize transient species in a reaction. scispace.com

Computational approaches , such as Density Functional Theory (DFT) calculations, can provide invaluable insights into:

Reaction Energetics: Calculating the energy profiles of potential reaction pathways to identify the most favorable routes. scispace.com

Transition State Geometries: Visualizing the structures of transition states to understand the steric and electronic factors that govern reactivity.

Ligand Effects: Modeling how the 1,1,2,3-tetramethylindenyl ligand influences the properties and reactivity of a metal center.

By integrating these approaches, researchers can develop a comprehensive picture of the chemical behavior of 1H-Indene, 1,1,2,3-tetramethyl-.

Expansion of Applications in Emerging Areas of Materials Science

Indene derivatives have found applications in various materials, including polymers and organic electronics. Future research should investigate the potential of 1H-Indene, 1,1,2,3-tetramethyl- as a building block for novel materials with unique properties.

One area of interest is the synthesis of polymers incorporating the 1H-Indene, 1,1,2,3-tetramethyl- moiety. The bulky and rigid nature of this unit could lead to polymers with high thermal stability, specific mechanical properties, or interesting optical characteristics.

Another promising direction is the exploration of this compound in the field of organic electronics . While research has focused on indenofluorene derivatives, the simpler 1H-Indene, 1,1,2,3-tetramethyl- could serve as a core for the synthesis of new organic semiconductors or emitters for use in devices like organic light-emitting diodes (OLEDs).

The potential for this compound in the development of advanced functional materials is vast and warrants systematic investigation.

Integration of 1H-Indene, 1,1,2,3-tetramethyl- within Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the construction of complex and functional systems. The integration of 1H-Indene, 1,1,2,3-tetramethyl- into supramolecular architectures is a compelling area for future research.

The hydrophobic and sterically defined nature of this molecule could make it an interesting guest molecule for various host systems, such as cyclodextrins, calixarenes, or self-assembled cages. Studies on the thermodynamics and kinetics of host-guest complex formation would provide fundamental insights into the non-covalent interactions at play.

Conversely, 1H-Indene, 1,1,2,3-tetramethyl- could be functionalized to act as a host molecule itself, capable of encapsulating smaller guest species. The defined cavity and the potential for introducing recognition sites would be key design elements.

The self-assembly of this compound on surfaces could also be explored to create ordered monolayers with specific functionalities, a bottom-up approach to nanofabrication.

| Supramolecular System | Research Focus |

| Host-Guest Complexes | Study of binding affinities and selectivities with various macrocyclic hosts. |

| Self-Assembled Monolayers | Investigation of surface patterning and functionalization. |

| Molecular Cages and Capsules | Design and synthesis of novel container molecules based on the indene scaffold. |

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of 1H-Indene, 1,1,2,3-tetramethyl-?

Methodological Answer: The compound should be characterized using gas chromatography-mass spectrometry (GC-MS) to determine retention indices and fragmentation patterns. Compare the mass spectrum with reference data from the NIST Chemistry WebBook (e.g., molecular ion peaks at m/z 174.28 and fragment ions at m/z 41.0, 55.0, and 83.0 for related tetramethylindene derivatives) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For example, methyl groups in 1,1,2,3-tetramethyl substitution patterns exhibit distinct splitting in ¹H NMR due to diastereotopic effects . Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C13H18) and isotopic distribution .

Q. How can researchers optimize synthesis protocols for 1H-Indene, 1,1,2,3-tetramethyl-?

Methodological Answer: Synthetic routes often involve Friedel-Crafts alkylation or Diels-Alder cyclization with tetramethyl-substituted precursors. Use inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation of reactive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with non-polar solvents (e.g., hexane/ethyl acetate). For scale-up, consider catalytic hydrogenation to stabilize intermediates. Validate purity (>98%) using GC-FID and confirm absence of isomers (e.g., 1,1,3,3-tetramethyl variants) via HPLC-DAD .

Q. What are the key physicochemical properties of this compound for experimental design?

Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. For example, methyl group chemical shifts in 1,1,2,3-tetramethylindene are highly sensitive to spatial orientation; deviations >0.3 ppm suggest incorrect stereochemical assignments . Molecular dynamics simulations can assess conformational stability, while X-ray crystallography is definitive for resolving ambiguities in solid-state structures .

Q. What strategies mitigate data inconsistencies in environmental fate studies of 1H-Indene, 1,1,2,3-tetramethyl-?

Methodological Answer: In environmental matrices, use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., d4-tetramethylindene) to correct for matrix effects . For degradation studies, employ LC-QTOF-MS to track transformation products (e.g., hydroxylated or demethylated derivatives). Address discrepancies in half-life estimates by standardizing test conditions (pH, temperature) per OECD guidelines . Cross-reference findings with EPA reference databases to identify regulatory thresholds .

Q. How can researchers differentiate isomeric impurities in synthesized batches?

Methodological Answer: Leverage chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers if asymmetric centers exist. For positional isomers (e.g., 1,1,2,3- vs. 1,1,3,3-tetramethyl), use GC×GC-MS for enhanced resolution. Confirm assignments via NOESY NMR to detect through-space correlations between methyl groups . Quantify impurities with LC-UV/Vis at λmax 254 nm and establish a limit of detection (LOD) <0.1% .

Q. What advanced spectral interpretation techniques address ambiguities in electron ionization (EI) mass spectra?

Methodological Answer: Compare EI-MS/MS spectra with NIST Standard Reference Database 69 to identify characteristic fragments (e.g., loss of methyl radicals at m/z 15). For low-abundance ions, apply tandem MS<sup>n</sup> to trace fragmentation pathways. Use collision-induced dissociation (CID) to differentiate isobaric ions. For example, m/z 125.0 in tetramethylindene derivatives corresponds to indene backbone cleavage . Validate spectral matches using probability-based matching algorithms (NIST MS Search) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.